Thiazol-4-ol

Vue d'ensemble

Description

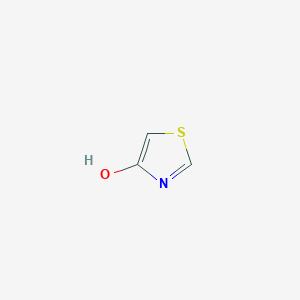

Thiazol-4-ol is a heterocyclic organic compound that contains a five-membered ring composed of three carbon atoms, one sulfur atom, and one nitrogen atom This compound is a derivative of thiazole, which is known for its aromaticity and diverse biological activities

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Thiazol-4-ol can be synthesized through several methods, including the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea. Another method is the Cook–Heilbron synthesis, which uses α-aminonitriles and dithioformic acid or dithiophenacetic acid to produce 5-aminothiazoles . Additionally, microwave-assisted synthesis has been employed to enhance the efficiency and yield of thiazole derivatives .

Industrial Production Methods

In industrial settings, the production of this compound often involves eco-friendly methods such as microwave irradiation techniques. These methods not only improve the yield but also reduce the environmental impact of the synthesis process .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

Thiazol-4-ol participates in nucleophilic substitutions due to the electron-withdrawing effects of the sulfur and nitrogen atoms, which activate the hydroxyl group for displacement.

Key Findings:

-

Reactivity with Electrophiles : The hydroxyl group undergoes substitution with electrophiles such as alkyl halides or acyl chlorides. For example, 2-(diethylamino)-1,3-thiazol-4-ol reacts with methyl 2-chloroacetate to form thiazolidin-4-one derivatives under basic conditions .

-

Mechanistic Insight : DFT calculations reveal that hydrogen bonding between the hydroxyl group and the catalyst (e.g., phosphines) lowers activation barriers by stabilizing transition states .

Table 1: Representative Substitution Reactions

| Substrate | Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| This compound derivative | Methyl 2-chloroacetate, K₂CO₃ | Thiazolidin-4-one | 92 | |

| 5H-Thiazol-4-one | Allenoate, Bifunctional phosphine | Tertiary thioether | 95 |

Condensation and Cyclization Reactions

The hydroxyl and amino groups in this compound derivatives facilitate condensation with aldehydes or ketones, leading to cyclized products.

Key Findings:

-

Knoevenagel Reaction : Thiazol-4-one derivatives react with aromatic aldehydes (e.g., benzaldehyde) in the presence of piperidine to form 5-arylidene-thiazolidin-4-ones. Steric and electronic effects of substituents influence reaction selectivity .

-

Three-Component Reactions : Thioglycolic acid, aldehydes, and malononitrile condense in aqueous K₂CO₃ to yield thiazolidin-4-ones .

Table 2: Condensation Reaction Optimization

| Catalyst | Solvent | Temperature (°C) | ee (%) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Piperidine | Diethyl ether | 25 | 95 | 97 | |

| K₂CO₃ | H₂O | RT | N/A | 85 |

Addition Reactions

This compound derivatives engage in γ-additions and cycloadditions due to their electron-deficient thiazole ring.

Key Findings:

-

γ-Addition with Allenoates : Phosphine-catalyzed asymmetric γ-additions of 5H-thiazol-4-ones to allenoates proceed via zwitterionic intermediates, achieving up to 95% enantiomeric excess (ee) .

-

Cycloadditions : 4-Alkenyl-2-aminothiazoles undergo [4 + 2] cycloadditions with nitroalkenes, forming tetrahydrobenzothiazoles with >20:1 diastereoselectivity .

Mechanistic Pathway:

-

Nucleophilic attack by phosphine on allenoate.

-

Proton transfer and nucleophilic addition (Re-face attack favored due to reduced steric repulsion) .

Tautomerism and Isomerization

This compound derivatives exhibit tautomerism, impacting their reactivity and stability.

Key Findings:

-

Tautomeric Equilibrium : Thiazolidines exist as a mixture of enol (A ) and keto (B ) forms, with the equilibrium influenced by substituents. Electron-withdrawing groups (e.g., NO₂) favor the keto form due to reduced conjugation .

-

Thermodynamic Stability : DFT calculations show energy gaps >20 kcal/mol between tautomers, confirming a single dominant conformation under standard conditions .

Table 3: Tautomeric Ratios in Selected Derivatives

| Derivative | Substituent | A :B Ratio | Conditions | Reference |

|---|---|---|---|---|

| 3g | 4-Nitrophenyl | 1:4 | −20°C, CDCl₃ | |

| 3a | Phenyl | 3:1 | RT, CDCl₃ |

Hydrogen Bonding and Reactivity

Hydrogen bonding between the hydroxyl group and catalysts or solvents modulates reaction pathways.

Key Findings:

-

Catalytic Role : Bifunctional phosphines (e.g., 2c ) act as hydrogen bond donors, aligning reactants and reducing transition-state barriers in γ-additions .

-

Solvent Effects : Polar aprotic solvents (e.g., diethyl ether) enhance enantioselectivity by stabilizing zwitterionic intermediates .

Antimicrobial and Bioactive Derivatives

This compound derivatives show promise in medicinal chemistry, with notable biofilm inhibition and enzyme-targeting activity.

Key Findings:

Applications De Recherche Scientifique

Chemical Applications

Building Block for Synthesis

Thiazol-4-ol serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the development of various derivatives that can exhibit enhanced biological properties or serve specific industrial purposes.

Agrochemical Development

In the agricultural sector, this compound derivatives are utilized in the formulation of agrochemicals. These compounds can enhance crop protection against pests and diseases, contributing to increased agricultural productivity.

Biological Applications

Antimicrobial Activity

this compound and its derivatives have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit significant activity against a range of microorganisms, including bacteria and fungi .

Anticancer Properties

this compound has been investigated for its anticancer effects. Several studies have synthesized thiazole-based compounds that demonstrate potent cytotoxicity against various cancer cell lines, including lung (A549) and breast (T-47D) cancer cells. For instance, novel thiazolyl-pyrazoline derivatives have shown promising results in inhibiting cell proliferation and inducing apoptosis in these cancer types .

Mechanism of Action

The mechanism through which this compound exerts its anticancer effects often involves interaction with key molecular targets such as DNA and enzyme-linked receptors. For example, thiazole derivatives can inhibit topoisomerase II, leading to DNA damage and subsequent cell cycle arrest.

Medical Applications

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of this compound derivatives. These compounds are being investigated for their ability to mitigate neurodegenerative processes, potentially offering therapeutic avenues for conditions like Alzheimer's disease.

Anti-inflammatory Properties

this compound has also been evaluated for its anti-inflammatory effects. Compounds derived from thiazole structures have shown efficacy in reducing inflammation markers in various experimental models, suggesting potential applications in treating inflammatory diseases.

Case Study 1: Anticancer Activity

A recent study synthesized novel thiazole-based chalcone derivatives that exhibited significant anticancer activity against A549 lung carcinoma cells. The most promising compound demonstrated an IC50 value of 16.30 µM, highlighting the potential of thiazole derivatives in cancer therapy .

Case Study 2: Neuroprotection

Research investigating the neuroprotective effects of thiazole derivatives found that certain compounds could enhance neuronal survival under stress conditions, indicating their potential use in neurodegenerative disease treatments .

Data Table: Summary of Biological Activities

Mécanisme D'action

The mechanism of action of thiazol-4-ol involves its interaction with various molecular targets and pathways. For instance, thiazole derivatives can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . Additionally, this compound can modulate enzyme activity and receptor function, influencing biochemical pathways and cellular processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

Thiazol-4-ol is structurally similar to other thiazole derivatives, such as:

Sulfathiazole: An antimicrobial drug.

Ritonavir: An antiretroviral drug.

Abafungin: An antifungal drug.

Tiazofurin: An antineoplastic drug.

Uniqueness

What sets this compound apart from these compounds is its specific substitution pattern and the presence of a hydroxyl group at the fourth position of the thiazole ring. This unique structure imparts distinct chemical reactivity and biological activity, making this compound a valuable compound for various applications .

Activité Biologique

Thiazol-4-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action, supported by various studies and findings.

Overview of this compound

This compound is part of the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen atoms. The structural versatility of thiazole derivatives allows for modifications that can enhance their biological activities. This compound and its derivatives have been studied for their potential in drug discovery, particularly as anticancer and antimicrobial agents.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives through various mechanisms:

-

Cytotoxicity Against Cancer Cell Lines :

- Compounds derived from this compound have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Jurkat (leukemia) cells. For instance, specific thiazole derivatives exhibited IC50 values comparable to established chemotherapy agents like cisplatin .

- A study reported that thiazole-thiophene hybrids demonstrated promising anticancer activity with IC50 values as low as 14.6 µM against MCF-7 cells .

-

Mechanisms of Action :

- The mechanism of action often involves the inhibition of tubulin polymerization, which is crucial for cancer cell mitosis. This was observed in a series of 4-substituted methoxylbenzoyl-aryl-thiazoles that exhibited enhanced antiproliferative activity against melanoma and prostate cancer cells .

- Molecular docking studies have suggested that these compounds interact effectively with cellular targets, such as Rab7b protein, indicating their potential as lead compounds for further development .

Antimicrobial Activity

This compound derivatives also exhibit notable antimicrobial properties:

-

Inhibition of Pathogenic Bacteria :

- Studies have shown that certain thiazole derivatives possess significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. For example, a recent study found that 4-(1,3-thiazol-2-yl)morpholine-benzimidazole hybrids displayed selective fungicidal activity against Cryptococcus neoformans .

- Mechanistic Insights :

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives can be significantly influenced by their structural modifications:

| Compound | Modification | Biological Activity | IC50 (µM) |

|---|---|---|---|

| Compound 9 | Substituted phenyl ring | Anticancer (MCF-7) | 14.6 |

| Compound 11b | Hydrazone linkage | Anticancer (MCF-7) | 28.3 |

| SMART agents | Methoxylbenzoyl substitution | Antiproliferative (melanoma) | 0.021 - 0.071 |

This table summarizes key findings from various studies indicating how different modifications can enhance the efficacy of thiazole derivatives.

Case Studies

- Thiazole-Thiophene Hybrids : A study synthesized several thiazole-thiophene hybrids which exhibited significant anticancer activity through mechanisms involving tubulin inhibition and apoptosis induction in cancer cells .

- Antimicrobial Evaluation : Another research effort focused on evaluating the antibacterial properties of new thiazolin-4-one derivatives, revealing substantial inhibitory effects against multiple bacterial strains .

Propriétés

IUPAC Name |

1,3-thiazol-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3NOS/c5-3-1-6-2-4-3/h1-2,5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYXIINHHRQQNGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CS1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.